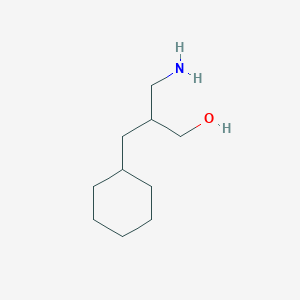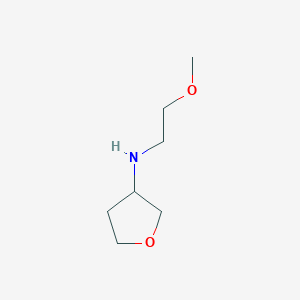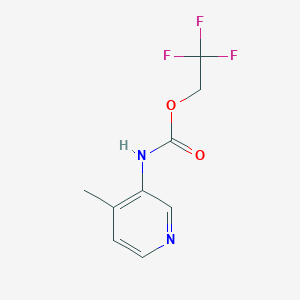![molecular formula C7H13N3O B1374096 [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 1341502-23-5](/img/structure/B1374096.png)
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol: is an organic compound with the molecular formula C7H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mecanismo De Acción
Target of Action
It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia . This suggests that it may interact with neurotransmitter systems in the brain.
Mode of Action
As a compound containing both a tertiary amine and primary alcohol functional groups , it may interact with various biochemical processes in the body
Pharmacokinetics
Its predicted properties include a boiling point of 87.8±23.0 °C, a density of 0.906±0.06 g/cm3, and a pKa of 14.02±0.10 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its use in treating adhd, alzheimer’s disease, autism, and tardive dyskinesia suggests it may have neuroprotective or neuromodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using a nickel catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the imidazole ring is replaced by a dimethylamino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The dimethylamino group can be substituted by other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Comparación Con Compuestos Similares
[2-(dimethylamino)ethyl methacrylate]: A compound with similar dimethylamino functionality but different structural features.
[2-(dimethylamino)ethanol]: Another compound with a dimethylamino group and a hydroxyl group, but lacking the imidazole ring.
Uniqueness:
Propiedades
IUPAC Name |
[2-(dimethylamino)-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUWLKGTYJBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)





![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)

![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

